
6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one" is a chemically synthesized molecule that appears to be related to a class of compounds that can be derived from 3,4-dihydro-2H-pyrans. These compounds are of interest due to their potential physiological activity and their use in the synthesis of various functionalized piperidones, which are valuable in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves addition-rearrangement reactions with arylsulfonyl isocyanates. For instance, 3,4-dihydro-2-methoxy-5-methyl-2H-pyran reacts with phenylsulfonyl isocyanate to yield a 3-formyl-6-methoxy-3-methyl-1-(phenylsulfonyl)-2-piperidone . This suggests that the target compound could be synthesized through a similar pathway, possibly involving a substitution reaction with a phenethylsulfonyl derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a novel piperidin-4-one derivative was determined, revealing a nonplanar molecule with the piperidine ring adopting a chair conformation . This information can be extrapolated to predict the molecular conformation of the target compound, which likely also exhibits a chair conformation of the piperidine ring.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo multi-component condensation reactions. For instance, substituted piperidin-4-ones can react with malononitrile and pyrazolin-5-ones to form spiro-pyrazolo[3,4-b]pyrans . This indicates that the target compound may also participate in multi-component reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of substituents such as methyl groups and heteroatoms like oxygen and nitrogen can affect properties like solubility, melting point, and reactivity. The antioxidant activity of some pyran derivatives has been evaluated, showing that the nature and position of substituents can significantly impact their biological activity . Therefore, the target compound's physical and chemical properties, including its potential bioactivity, would be expected to be similarly influenced by its specific functional groups and molecular geometry.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
A significant portion of the research focuses on the synthesis and characterization of novel compounds, highlighting the interest in developing efficient, novel synthetic routes for complex molecules. For example, studies on the synthesis of fused pyran derivatives under microwave irradiation and their biological screening indicate the continuous search for new synthetic methodologies that can yield compounds with potential biological activities (Kalaria, Satasia, & Raval, 2014). Similarly, research into the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their anticancer activity showcases the application of novel synthetic techniques to produce compounds with specific biological properties (Hadiyal et al., 2020).
Biological and Pharmacological Applications
Another research direction is the evaluation of biological and pharmacological activities of synthesized compounds. The study of new derivatives of 2-amino-4H-pyrans for their antibacterial and antioxidant activities illustrates the exploration of novel compounds for potential therapeutic applications (Aghajani et al., 2020). These studies are indicative of a broader research trend towards discovering and characterizing new molecules that may offer benefits in treating various diseases.
Material Science and Corrosion Inhibition
Research also extends into the application of similar compounds in material science, such as the study of piperidine and piperidones as inhibitors for the corrosion of copper in H2SO4 (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991). This highlights the interdisciplinary nature of chemical research, where compounds with specific functionalities are explored for their potential in various industrial applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-4-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-15-13-18(14-19(21)24-15)25-17-7-10-20(11-8-17)26(22,23)12-9-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBTZGUQDGJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)

![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)
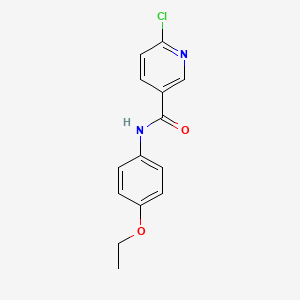
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)

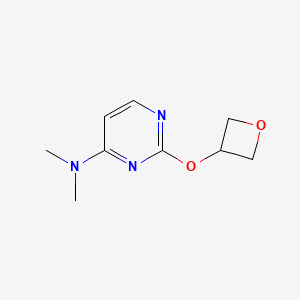
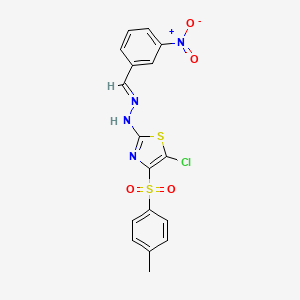
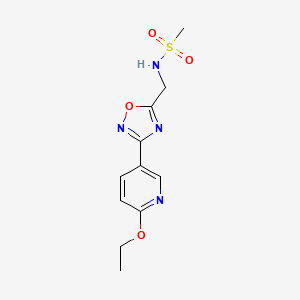

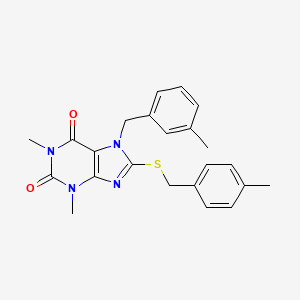
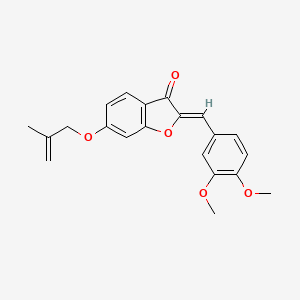
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2526380.png)
